Methyl 2-acetamidobutanoate
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Overview
Description
Methyl 2-acetamidobutanoate is an organic compound with the molecular formula C7H13NO3 It is a derivative of butanoic acid and is characterized by the presence of an acetamido group attached to the second carbon of the butanoate chain
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-acetamidobutanoate can be synthesized through several methods. One common synthetic route involves the reaction of 2-aminobutanoic acid with acetic anhydride to form 2-acetamidobutanoic acid, which is then esterified with methanol in the presence of a catalyst such as sulfuric acid to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-acetamidobutanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into primary alcohols.
Substitution: Nucleophilic substitution reactions can replace the acetamido group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are employed.
Major Products Formed
Oxidation: 2-acetamidobutanoic acid.
Reduction: 2-acetamidobutanol.
Substitution: Various substituted butanoates depending on the nucleophile used.
Scientific Research Applications
Methyl 2-acetamidobutanoate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 2-acetamidobutanoate involves its interaction with specific molecular targets. In biological systems, it can act as a substrate for enzymes, leading to the formation of biologically active metabolites. The pathways involved include enzymatic hydrolysis and subsequent metabolic transformations .
Comparison with Similar Compounds
Methyl 2-acetamidobutanoate can be compared with other similar compounds such as:
Methyl 2-acetamidopropanoate: Similar structure but with a shorter carbon chain.
Ethyl 2-acetamidobutanoate: Similar structure but with an ethyl ester group instead of a methyl ester.
Methyl 2-acetamidohexanoate: Similar structure but with a longer carbon chain.
The uniqueness of this compound lies in its specific chain length and functional groups, which confer distinct chemical properties and reactivity .
Biological Activity
Methyl 2-acetamidobutanoate, also known as 4-acetamidobutanoate, is a compound of interest due to its various biological activities and potential therapeutic applications. This article explores its biological activity, including metabolic pathways, protective effects against oxidative stress, and associations with diseases such as asthma and gastric cancer.
Chemical Structure and Properties
This compound is characterized by its acetamido group attached to a butanoic acid backbone. Its molecular formula is C6H11NO2, and it has a molar mass of approximately 129.16 g/mol. The compound is soluble in water and exhibits properties that make it relevant in biological systems.
Metabolic Pathways
This compound is involved in several metabolic pathways:
- Betaine Metabolism : It plays a role in the conversion of betaine aldehyde to betaine, an important cellular osmolyte that helps protect cells from oxidative stress by stabilizing protein structures and cellular functions .
- Oxidative Stress Protection : The compound has been shown to metabolize lipid peroxidation-derived aldehydes, contributing to protective effects against oxidative damage in cells .
Antioxidant Properties
Research indicates that this compound exhibits antioxidant properties by reducing oxidative stress in various cell types. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in numerous diseases, including cancer and neurodegenerative disorders.
Role in Disease Modulation
- Asthma Risk Reduction : A Mendelian randomization study found that higher levels of this compound were associated with a reduced risk of asthma by approximately 6% (OR = 0.94, 95% CI: 0.90–0.98) . This suggests a protective role against inflammatory responses associated with asthma.
- Gastric Cancer Association : Another study identified this compound among metabolites linked to gastric cancer risk, indicating its potential involvement in metabolic pathways related to cancer development .
Case Study 1: Asthma and Metabolomic Profiling
Case Study 2: Gastric Cancer Metabolism
In the context of gastric cancer, elevated levels of this compound were observed in patients, suggesting its role as a metabolic signature associated with the disease. This finding emphasizes the need for further research into its mechanisms and potential as a therapeutic target .
Data Summary Table
Properties
CAS No. |
3619-01-0 |
---|---|
Molecular Formula |
C7H13NO3 |
Molecular Weight |
159.18 g/mol |
IUPAC Name |
methyl 2-acetamidobutanoate |
InChI |
InChI=1S/C7H13NO3/c1-4-6(7(10)11-3)8-5(2)9/h6H,4H2,1-3H3,(H,8,9) |
InChI Key |
RAAFAGLCNGVWSU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)OC)NC(=O)C |
Origin of Product |
United States |
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